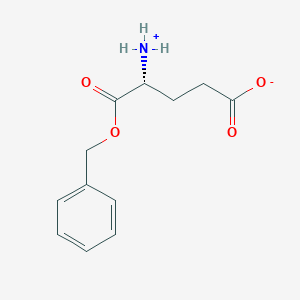

H-D-Glu-OBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKKJHBHCZXTQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Glu-OBzl: Chemical Properties and Structure

Introduction

H-D-Glu-OBzl, chemically known as D-Glutamic acid α-benzyl ester, is a pivotal derivative of the non-proteinogenic amino acid D-glutamic acid. Its strategic design, featuring a benzyl ester protecting group at the alpha-carboxyl function, makes it an indispensable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications, with a focus on experimental protocols for its characterization. It is intended for researchers, chemists, and professionals in the field of drug development and peptide synthesis who utilize protected amino acids to construct complex molecular architectures.

Chemical Structure and Identification

This compound is a chiral molecule derived from D-glutamic acid. The key structural feature is the esterification of the α-carboxyl group with benzyl alcohol, leaving the γ-carboxyl group and the α-amino group free. This selective protection is crucial for its application in stepwise synthesis, preventing the α-carboxyl group from participating in undesired reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid[1] |

| Synonyms | 1-Benzyl D-Glutamate, (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid[1] |

| CAS Number | 79338-14-0[2][3] |

| Molecular Formula | C₁₂H₁₅NO₄[1] |

| PubChem CID | 7019728[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The presence of the benzyl group significantly influences its solubility and chromatographic behavior compared to its parent amino acid.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Exact Mass | 237.10010796 Da | [1] |

| XLogP3 | -1.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 89.6 Ų | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |

| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |

Synthesis and Application Workflow

The synthesis of this compound typically involves the selective esterification of D-glutamic acid. Its primary application is as a building block in solid-phase peptide synthesis (SPPS), where the benzyl group serves as a temporary protecting group that can be removed under specific conditions.

Caption: General workflow for the synthesis of this compound and its application in peptide synthesis.

The benzyl protecting group is typically removed via hydrogenolysis, a process that does not affect most other common protecting groups used in peptide chemistry, thereby offering an orthogonal protection strategy.[6]

Experimental Protocols for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following protocols are standard methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Objective: To confirm the structural integrity of this compound.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected chemical shifts (δ) would include aromatic protons from the benzyl group (approx. 7.3 ppm), the benzylic CH₂ protons (approx. 5.1 ppm), the α-CH proton (approx. 4.3 ppm), and the β- and γ-CH₂ protons of the glutamate backbone (approx. 2.1-2.6 ppm).[7]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum to observe all unique carbon environments, including the carbonyl carbons of the ester and carboxylic acid, aromatic carbons, and aliphatic carbons of the glutamate backbone.

-

Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for verifying the purity and confirming the molecular weight of the compound.

-

Objective: To assess the purity of this compound and confirm its molecular mass.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 10 µg/mL using the initial mobile phase composition.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient could be 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).[8]

-

-

Mass Spectrometry System:

-

Ionization Source: Electrospray Ionization in positive mode (ESI+).

-

Analysis: Full scan mode to detect the protonated molecular ion [M+H]⁺ at m/z 238.1.

-

Fragmentation (MS/MS): For structural confirmation, the precursor ion (m/z 238.1) can be fragmented to produce characteristic product ions.

-

-

Data Analysis: Integrate the peak area from the HPLC chromatogram to determine purity. Analyze the mass spectrum to confirm the expected molecular weight. It is important to use chromatographic separation to distinguish the analyte from potential isomers or impurities, such as pyroglutamic acid which can form in the ion source.[9]

-

Caption: A typical workflow for the purity and identity analysis of this compound using HPLC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Objective: To confirm the presence of key functional groups (amine, carboxylic acid, ester, aromatic ring).

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use an FTIR spectrometer to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands:

-

N-H stretch (amine): ~3300-3400 cm⁻¹

-

O-H stretch (carboxylic acid): Broad peak ~2500-3300 cm⁻¹

-

C=O stretch (ester): ~1735 cm⁻¹

-

C=O stretch (carboxylic acid): ~1710 cm⁻¹

-

C=C stretch (aromatic): ~1600, 1495 cm⁻¹

-

-

A reference FTIR spectrum for this compound is available in the Bio-Rad database, acquired on a Bruker Tensor 27 FT-IR.[1]

References

- 1. This compound | C12H15NO4 | CID 7019728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CAS#:79338-14-0 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H-D-GLU(OBZL)-OH | 2578-33-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of H-D-Glu-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of D-glutamic acid α-benzyl ester (H-D-Glu-OBzl), a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows to facilitate a deeper understanding of the manufacturing process of this essential amino acid derivative.

Introduction

This compound is a derivative of D-glutamic acid where the α-carboxyl group is protected as a benzyl ester. This selective protection is crucial in peptide synthesis, as it allows for the formation of peptide bonds at the γ-carboxyl group or the free amine while preventing unwanted side reactions at the α-carboxyl function. The benzyl protecting group is advantageous due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, a mild and efficient deprotection method.[1][2] The strategic use of such protected amino acids is paramount for achieving high yields and purity in the synthesis of complex peptides.[1][3]

Synthesis of this compound

The synthesis of this compound primarily involves the selective esterification of the α-carboxylic acid of D-glutamic acid. This is often achieved through a multi-step process that includes the protection of the amino group, followed by esterification, and subsequent deprotection of the amino group. Alternatively, direct esterification methods with careful control of reaction conditions can also be employed.

Key Synthesis Strategies

-

Direct Esterification with Benzyl Alcohol: This is a common and straightforward approach for preparing amino acid benzyl esters. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and often requires azeotropic removal of water to drive the reaction to completion.[4][5][6] The use of solvents like cyclohexane that form a low-boiling azeotrope with water is preferred to prevent racemization that can occur at higher temperatures with solvents like toluene.[4][7]

-

Synthesis via N-Protected Intermediates: To enhance selectivity and minimize side reactions, the synthesis is often carried out using an N-protected D-glutamic acid derivative, such as N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH) or N-tert-butoxycarbonyl-D-glutamic acid (Boc-D-Glu-OH).[8][9][10] The protected intermediate is then reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the α-benzyl ester.[10] The N-protecting group is subsequently removed to yield the final product.

Quantitative Data on Synthesis Methods

The following table summarizes quantitative data from various synthesis methods for benzyl esters of glutamic acid and related amino acids. It is important to note that reaction conditions can significantly influence yields and purity.

| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Direct Esterification (L-enantiomer) | L-Glutamic acid | Benzyl alcohol, p-TsOH | Cyclohexane | 94 | >99 (ee) | [4] |

| CuCl₂ Promoted Esterification | L-Glutamic acid | Benzyl alcohol, CuCl₂ | Water | 95.31 | 100 (γ-regioselectivity) | [11] |

| Direct Esterification (general) | Amino Acid | Benzyl alcohol, p-TsOH | Cyclohexane | High | >99 (ee) | [5][7] |

Note: "ee" refers to enantiomeric excess. Data for the L-enantiomer is often comparable to the D-enantiomer under similar conditions.

Purification of this compound

The purification of this compound is critical to ensure its suitability for peptide synthesis, where high purity is demanded.[12] The choice of purification method depends on the nature of the impurities present in the crude product.

Common Purification Techniques

-

Recrystallization: This is one of the most effective methods for purifying solid organic compounds. The crude this compound is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) and allowed to cool slowly, leading to the formation of pure crystals.[10][13]

-

Silica Gel Column Chromatography: This technique is employed to separate the desired product from impurities with different polarities. A solution of the crude product is passed through a column packed with silica gel, and different components are eluted with a solvent system of appropriate polarity.[3][14]

-

Ion-Exchange Chromatography: This method separates molecules based on their net charge. It can be particularly useful for removing charged impurities from the amino acid ester.[15][16]

Quantitative Data on Purification Methods

| Method | Crude Product From | Solvent/Eluent System | Purity Achieved | Reference |

| Recrystallization | Direct Esterification | Ethanol/water or Ethyl acetate/petroleum ether | >99.0% (HPLC) | [10][17] |

| Silica Gel Chromatography | Peptide Coupling Reaction | Gradient elution (e.g., Hexane/Ethyl Acetate) | High | [3] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of D-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate

This protocol is adapted from a procedure for the L-enantiomer and is expected to yield the corresponding D-enantiomer salt, which can be neutralized to obtain H-D-Glu(OBzl)-OBzl.[4] A subsequent selective deprotection would be required to obtain this compound.

Materials:

-

D-Glutamic acid

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

A mixture of D-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[4]

-

The reaction mixture is cooled to 50 °C, and ethyl acetate (240 mL) is added.[4]

-

The resulting suspension is warmed at reflux for a few minutes and then stirred for 1 hour at room temperature.[4]

-

The precipitate is collected by filtration, washed with ethyl acetate, and dried to yield D-dibenzyl glutamate p-toluenesulfonate.[4]

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

or Ethyl acetate and petroleum ether

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/petroleum ether.[10]

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.[10]

-

Further cool the solution in an ice bath to maximize the yield of crystals.[10]

-

Collect the pure crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.[10]

-

Dry the crystals under vacuum to remove residual solvent.[10]

Visualizations

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound via direct esterification.

Caption: Purification workflow for this compound using recrystallization.

Conclusion

The synthesis and purification of this compound are well-established processes that are crucial for the advancement of peptide chemistry and drug development. The selection of the appropriate synthesis strategy and purification method is dependent on the desired scale, purity requirements, and available resources. By following detailed protocols and understanding the underlying chemical principles, researchers can reliably produce high-quality this compound for their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. alfachemic.com [alfachemic.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. US4554376A - Method for separating and purifying amino acid - Google Patents [patents.google.com]

- 16. diaion.com [diaion.com]

- 17. ruifuchem.com [ruifuchem.com]

H-D-Glu-OBzl CAS number and molecular weight.

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on H-D-Glu-OBzl, a derivative of D-glutamic acid. The document outlines its fundamental chemical properties, and will be expanded to include detailed experimental protocols and its role in biological signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound, also known as 1-Benzyl D-glutamate, is a derivative of the non-proteinogenic amino acid D-glutamic acid where the alpha-carboxyl group is protected by a benzyl group.[1] This modification is crucial in peptide synthesis and other biochemical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79338-14-0 | [1][2] |

| Molecular Formula | C12H15NO4 | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| IUPAC Name | (4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | [1] |

| Synonyms | 1-Benzyl D-Glutamate, (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic acid | [1] |

Note: It is important to distinguish this compound from its gamma-substituted isomer, H-D-Glu(OBzl)-OH (CAS No. 2578-33-8), which has a different chemical structure and properties.[3][4][5][6]

Experimental Protocols

Further investigation is required to provide detailed experimental protocols involving this compound. This section will be updated with methodologies for key experiments where this compound is utilized, such as in peptide synthesis, as a precursor in the manufacturing of complex molecules, or in specific biological assays.

Signaling Pathways

The role of this compound in specific signaling pathways is a subject for further research. D-amino acids are increasingly recognized for their biological significance, and future updates to this guide will include diagrams and explanations of any signaling cascades where this compound or its metabolites are known to be involved.

Logical Relationship Diagram: Compound Identification

This diagram illustrates the process of identifying the correct information for the target compound.

References

H-D-Glu-OBzl: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester), a critical amino acid derivative for peptide synthesis in pharmaceutical and biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key physicochemical properties, detailed experimental protocols, and workflows to facilitate its effective use.

Core Physicochemical Properties

This compound, with the CAS number 2578-33-8, is a derivative of D-glutamic acid where the side chain (gamma) carboxylic acid is protected as a benzyl ester. This protection is crucial for preventing unwanted side reactions during the stepwise assembly of peptide chains.

Solubility Data

The solubility of this compound is a critical parameter for its handling and use in synthetic protocols. While extensive quantitative data is limited in public literature, a combination of supplier data and information on analogous compounds provides a functional solubility profile.

| Solvent | Chemical Class | H-D-Glu(OBzl)-OH Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 2 mg/mL (8.43 mM)[1] | Requires ultrasonic agitation and heating to 60°C for dissolution.[1] |

| Chloroform | Halogenated | Soluble[2][3] | Qualitative data; specific concentration not reported. |

| Dichloromethane (DCM) | Halogenated | Soluble[2][3] | Qualitative data; specific concentration not reported. |

| Ethyl Acetate | Ester | Soluble[2][3] | Qualitative data; specific concentration not reported. |

| Acetone | Ketone | Soluble[2][3] | Qualitative data; specific concentration not reported. |

| Water | Protic | Insoluble (inferred) | The related hydrochloride salt, H-D-Glu(OBzl)-OBzl HCl, is soluble in water.[4] |

| Methanol | Protic | Slightly Soluble (inferred) | The L-isomer is slightly soluble with heating.[5] The related HCl salt is soluble.[4] |

| Acetic Acid | Carboxylic Acid | Slightly Soluble (inferred) | The L-isomer is slightly soluble.[5] |

Stability Profile

The stability of this compound is essential for its storage and to ensure the integrity of the final peptide product. Stability is influenced by temperature, pH, and the presence of other reagents.

Storage Recommendations

Proper storage is critical to maintain the chemical purity and reactivity of this compound.

| Condition | Recommended Storage | Duration |

| Solid Powder | -20°C, in a dark place, under an inert atmosphere[1][2] | 3 years[1] |

| 4°C[1] | 2 years[1] | |

| In Solvent | -80°C[1] | 6 months[1] |

| -20°C[1] | 1 month[1] |

Potential Degradation Pathways

-

Pyroglutamate Formation: The deprotected N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, which can be a significant impurity.

-

Anisylation: The unprotected side-chain carboxyl group can be protonated, lose water to form a reactive acylium ion, and subsequently be attacked by scavengers like anisole, leading to the formation of an aryl ketone byproduct.[5]

Experimental Protocols

Detailed, validated experimental methods are crucial for reproducible research. The following protocols are adapted from established methods for closely related compounds and can be applied to this compound.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the quantitative solubility of this compound in a specific solvent using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the HPLC-UV method.

-

Analyze the diluted sample using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in mg/mL or mM.

-

Protocol 2: Assessment of Chemical Stability

This protocol provides a framework for evaluating the stability of this compound under various stress conditions, which is a key component of forced degradation studies.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at room temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature, protected from light.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C) in the dark.

-

-

Time-Point Analysis:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration for HPLC analysis.

-

-

Quantification:

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

-

Quantify the remaining percentage of this compound at each time point by comparing its peak area to that of a reference standard.

-

Application in Peptide Synthesis Workflows

This compound is primarily used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The benzyl ester provides robust protection for the side chain, which is typically removed during the final cleavage and deprotection step.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is the most common method for synthesizing peptides in a laboratory setting. The workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Solution-Phase Peptide Synthesis (LPPS) Workflow

LPPS involves the coupling of amino acids in a homogenous solution. While more labor-intensive due to the need for purification after each step, it remains a valuable technique, especially for large-scale synthesis.

References

The Advent of a Chiral Building Block: An In-depth Technical Guide to H-D-Glu-OBzl

A cornerstone in the synthesis of complex peptides and peptidomimetics, H-D-Glu-OBzl (D-glutamic acid α-benzyl ester) has emerged as a critical chiral building block for researchers, scientists, and drug development professionals. Its unique stereochemistry and orthogonally protected functional groups offer a strategic advantage in the construction of novel therapeutic agents with enhanced stability and biological activity. This technical guide delves into the discovery, historical context, synthesis, and applications of this important amino acid derivative.

Historical Context: The Rise of Peptide Chemistry and the Quest for Stability

The journey to understanding and utilizing molecules like this compound is deeply rooted in the history of peptide chemistry. In the early 20th century, Emil Fischer laid the groundwork by proposing the "peptide bond" theory and achieving the first synthesis of a dipeptide, glycylglycine. This marked the beginning of a new era in biochemistry, focused on unraveling the structure and function of proteins.

As the field progressed, a significant challenge emerged: the susceptibility of natural L-peptides to rapid degradation by proteases in the body. This limited their therapeutic potential. The strategic incorporation of unnatural D-amino acids into peptide chains was a groundbreaking solution to this problem. The mirror-image configuration of D-amino acids renders the peptide backbone resistant to enzymatic cleavage, thereby increasing its in vivo half-life and bioavailability. This realization spurred the demand for a diverse toolbox of D-amino acid building blocks, including protected derivatives like this compound, to facilitate their incorporation into synthetic peptides.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value |

| CAS Number | 79338-14-0 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154 °C |

| Boiling Point | 416 °C at 760 mmHg |

| Flash Point | 205.4 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Synthesis of this compound: A Multi-step Approach

While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis relies on established methods of amino acid protection and esterification. The selective protection of one carboxyl group in the presence of another, along with the free amino group, requires a strategic multi-step approach. A plausible and commonly cited synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This multi-step synthesis involves the protection of the amino group, followed by selective esterification of the α-carboxylic acid, and subsequent deprotection of the amino group.

Step 1: N-protection of D-Glutamic Acid

-

Reaction Setup: Dissolve D-glutamic acid in a suitable solvent, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium carbonate, to the solution to deprotonate the carboxylic acid groups.

-

Addition of Protecting Group: Slowly add an N-protecting group reagent, for example, Boc-anhydride (di-tert-butyl dicarbonate), to the reaction mixture while stirring vigorously.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Acidify the reaction mixture and extract the N-protected D-glutamic acid into an organic solvent. Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified by crystallization.

Step 2: Selective α-Benzylation

-

Activation: The N-protected D-glutamic acid is then selectively esterified at the α-carboxylic acid. One common method involves the use of a coupling agent. Dissolve the N-protected amino acid in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a coupling agent, such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and a non-nucleophilic base like triethylamine. Subsequently, add benzyl alcohol.

-

Reaction Progression: Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Purification: After the reaction is complete, the desired N-protected D-glutamic acid α-benzyl ester is purified from the reaction mixture using column chromatography.

Step 3: N-deprotection

-

Cleavage of Protecting Group: The N-protecting group is removed under conditions that do not affect the benzyl ester. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Isolation: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting crude this compound is then purified, often by crystallization or precipitation, to yield the final product.

Figure 1. Synthetic workflow for the preparation of this compound.

Applications in Drug Development

The primary application of this compound lies in its use as a building block in the synthesis of peptides and peptidomimetics with improved therapeutic properties. The incorporation of a D-glutamic acid residue can confer resistance to enzymatic degradation, leading to a longer duration of action in the body. The benzyl ester protecting group on the α-carboxyl allows for the selective formation of peptide bonds at the free γ-carboxyl group, or it can be removed in a later step to allow for further modification at the α-position.

While direct incorporation into the final structure of blockbuster drugs is not widely documented, this compound and similar D-amino acid derivatives are invaluable tools in the early stages of drug discovery and lead optimization. They are frequently employed in the synthesis of peptide libraries for screening against various biological targets. The resulting peptides with enhanced stability are more likely to be viable drug candidates.

Figure 2. Role of this compound in developing stable peptide therapeutics.

Conclusion

This compound stands as a testament to the ingenuity of peptide chemists in overcoming the inherent limitations of natural peptides. Its development, born out of the necessity for more stable and effective peptide-based therapeutics, has provided researchers with a powerful tool for drug discovery and development. The strategic use of this and other D-amino acid derivatives continues to push the boundaries of medicinal chemistry, enabling the creation of novel drugs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

The Strategic Role of H-D-Glu-OBzl in the Synthesis of Unnatural Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids is a cornerstone of modern peptide science, enabling the development of therapeutic peptides with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among the vast array of available building blocks, D-amino acids play a crucial role in conferring resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the function and application of H-D-Glu-OBzl (D-Glutamic acid γ-benzyl ester), a key intermediate for the introduction of D-glutamic acid into peptide sequences, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Core Function of this compound in Unnatural Peptide Synthesis

This compound is a derivative of the naturally occurring L-glutamic acid, where the stereochemistry at the alpha-carbon is inverted to the D-configuration, and the side-chain gamma-carboxyl group is protected by a benzyl (Bzl) ester. Its primary function is to serve as a robust building block for the stepwise synthesis of peptides containing D-glutamic acid residues.

The incorporation of D-amino acids, such as D-glutamic acid, into a peptide chain is a well-established strategy to create "unnatural peptides" with significantly increased resistance to proteolysis.[1] Proteolytic enzymes, which are highly stereospecific, generally do not recognize or cleave peptide bonds involving D-amino acids, leading to a longer in vivo half-life and enhanced therapeutic potential of the peptide drug.[2]

The benzyl ester protection on the γ-carboxyl group is critical during synthesis. It prevents this reactive functional group from participating in unwanted side reactions during the activation and coupling of the α-carboxyl group to the growing peptide chain. This protection is designed to be stable during the repetitive steps of Nα-deprotection in Boc-based SPPS but can be removed during the final cleavage of the peptide from the resin.

The Boc/Bzl Strategy: The Natural Home for this compound

This compound is most commonly utilized in its Nα-protected form, Boc-D-Glu(OBzl)-OH, within the tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) solid-phase peptide synthesis strategy. This classic approach relies on differential acid lability for orthogonal protection.

-

Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group. It is removed at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).

-

"Permanent" Side-Chain Protection: Benzyl-based protecting groups, such as the benzyl ester on the glutamic acid side chain, are used for the protection of reactive side chains. These groups are stable to the repeated TFA treatments but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[3]

This "quasi-orthogonal" system allows for the selective deprotection of the Nα-amino group for chain elongation while keeping the side chains protected until the final cleavage step.

Quantitative Data: Boc/Bzl vs. Fmoc/tBu Strategies

While both Boc/Bzl and Fmoc/tBu strategies can be used to synthesize peptides, their chemical basis and typical outcomes can differ. The choice of strategy often depends on the specific peptide sequence and the desired final product.

| Parameter | Boc/Bzl Strategy (utilizing Boc-D-Glu(OBzl)-OH) | Fmoc/tBu Strategy (utilizing Fmoc-D-Glu(OtBu)-OH) | Notes |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The repeated acidolysis in the Boc strategy is harsher than the base-mediated deprotection in the Fmoc strategy. |

| Final Cleavage/Deprotection | Anhydrous Hydrogen Fluoride (HF) or TFMSA | ~95% Trifluoroacetic Acid (TFA) | HF is highly corrosive and requires specialized equipment. TFA is less harsh. |

| Orthogonality | Quasi-orthogonal (based on differential acid lability) | Fully orthogonal (base-labile Nα-protection, acid-labile side-chain protection) | The Fmoc/tBu strategy allows for selective on-resin side-chain manipulations. |

| Average Crude Peptide Yield | ~60 - 80% | Varies, can be lower for complex sequences | Dependent on peptide length and sequence.[4] |

| Coupling Efficiency (per step) | >99% (with modern reagents) | >99% (with modern reagents) | Monitored by tests like the Kaiser test.[4] |

| Coupling Efficiency (hindered residues) | ~95-98% (may require double coupling) | ~95-98% (may require double coupling) | Sterically hindered amino acids can present challenges in both strategies.[4] |

| Common Side Reactions | Pyroglutamate formation, Alkylation of sensitive residues (e.g., Trp, Met) by benzyl cations during HF cleavage.[5] | Aspartimide formation (especially at Asp-Xxx sequences), Piperidinyl adducts. | The side reaction profile is a critical consideration in strategy selection. |

Experimental Protocols

The following are detailed methodologies for the incorporation of Boc-D-Glu(OBzl)-OH in SPPS and its subsequent deprotection.

Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-D-Glu(OBzl)-OH Incorporation

This protocol outlines a single coupling cycle for adding a Boc-D-Glu(OBzl)-OH residue to a growing peptide chain on a Merrifield or PAM resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Glu(OBzl)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash) and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines). If the test is positive, a second coupling may be necessary.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection Protocols

This method cleaves the peptide from the resin and removes the benzyl side-chain protecting groups simultaneously. WARNING: HF is extremely corrosive and toxic and requires a specialized apparatus and safety precautions.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)[6]

-

Specialized HF cleavage apparatus

-

Cold diethyl ether

Protocol:

-

Preparation: Place the dried peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel. Add the appropriate scavenger mixture (e.g., for peptides with multiple glutamic acid residues, a common cocktail is HF:p-cresol 9:1 v/v).[6]

-

HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully distill the required amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Allow the mixture to warm to 0°C and stir for 1 hour.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation: Wash the resin with a small amount of TFA and combine the filtrates. Precipitate the peptide by adding a large volume of cold, dry diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether to remove scavengers, and dry under vacuum.

This is a milder alternative to HF cleavage, particularly useful in solution-phase synthesis or for peptides that are sensitive to strong acids. This method selectively removes benzyl esters and other benzyl-based protecting groups.

Materials:

-

Protected peptide

-

Palladium on carbon (10% Pd/C)

-

Hydrogen donor (e.g., ammonium formate, formic acid, or cyclohexene)[7][8]

-

Solvent (e.g., methanol, ethanol, or DMF)

Protocol (using ammonium formate):

-

Dissolution: Dissolve the protected peptide in methanol or DMF.

-

Catalyst and Donor Addition: Add 10% Pd/C (typically 10-20% by weight of the peptide) and ammonium formate (2-4 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-16 hours.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Work-up: Wash the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The excess ammonium formate can be removed by lyophilization or by dissolving the product in an organic solvent and washing with brine. The yield for this type of deprotection is often quantitative.

Conclusion

This compound, and its Nα-Boc protected form, are indispensable tools for the synthesis of unnatural peptides. The incorporation of D-glutamic acid via this building block is a key strategy for enhancing the proteolytic stability and, consequently, the therapeutic viability of peptide-based drugs. While the Boc/Bzl strategy, where this reagent is most commonly used, involves harsh final cleavage conditions, it remains a robust and high-yielding approach for many peptide sequences. The alternative, milder deprotection via catalytic transfer hydrogenation offers a valuable option, particularly in solution-phase synthesis. A thorough understanding of the chemistry, quantitative aspects, and detailed protocols associated with this compound empowers researchers to make informed decisions in the design and synthesis of next-generation peptide therapeutics.

References

- 1. wernerlab.weebly.com [wernerlab.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of H-D-Glu-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-D-Glu-OBzl (D-glutamic acid α-benzyl ester). Due to the limited availability of published, collated spectroscopic data for this specific compound, this document presents reference data from closely related compounds, namely the γ-benzyl ester isomer (H-D-Glu(OBzl)-OH) and the dibenzyl ester of the L-enantiomer. These data serve as a valuable benchmark for researchers working with D-glutamic acid derivatives. Detailed experimental protocols for acquiring NMR, IR, and Mass Spectrometry data are also provided to enable researchers to generate precise data for their specific samples.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data points for compounds structurally related to this compound. This information is crucial for the identification and characterization of glutamic acid benzyl esters.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.18 | m | β-CH₂ | |

| 2.23 | s | CH₃ (tosylate) | |

| 2.34–2.58 | m | γ-CH₂ | |

| 4.13 | t | 6.3 | α-CH |

| 4.89–5.07 | m | Benzyl CH₂ (ester) | |

| 6.96 | d | 8.0 | Aromatic CH (tosylate) |

| 7.19–7.28 | m | Aromatic CH (benzyl) | |

| 7.72 | d | 8.0 | Aromatic CH (tosylate) |

| 8.37 | bs | NH₃⁺ |

¹³C NMR Data for (S)-Dibenzyl glutamate p-toluenesulfonate in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 21.5 | CH₃ (tosylate) |

| 25.4 | β-CH₂ |

| 29.6 | γ-CH₂ |

| 52.6 | α-CH |

| 66.6 | Benzyl CH₂ (γ-ester) |

| 68.2 | Benzyl CH₂ (α-ester) |

| 126.3 - 129.1 | Aromatic CH |

| 134.9, 135.9 | Aromatic C (ipso, benzyl) |

| 140.5, 141.5 | Aromatic C (ipso, tosylate) |

| 169.1 | C=O (α-ester) |

| 172.2 | C=O (γ-ester) |

Note: The chemical shifts for this compound are expected to be similar, with the primary difference being the absence of the signals corresponding to the second benzyl group and the tosylate counter-ion, and the presence of a signal for a free carboxylic acid.

Table 2: Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for Glutamic Acid Derivatives

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3000-2800 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600-1450 | Medium-Strong | N-H bend (amine), C=C stretch (aromatic) |

| ~1200-1000 | Strong | C-O stretch (ester and carboxylic acid) |

Reference data for L-glutamic acid 5-methyl ester N-carboxyanhydride shows characteristic carbonyl stretches at 1860, 1790, and 1710 cm⁻¹.[2]

Table 3: Mass Spectrometry (MS) Data

Expected Mass Spectrometry Data for this compound (C₁₂H₁₅NO₄)

| Ionization Mode | Calculated m/z | Observed m/z | Ion Type |

| ESI+ | 238.1023 | [Value] | [M+H]⁺ |

| ESI+ | 260.0842 | [Value] | [M+Na]⁺ |

| ESI- | 236.0877 | [Value] | [M-H]⁻ |

The exact mass of this compound is 237.1001 g/mol .[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the sample's solubility.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: KBr Pellet Technique [4][5]

Materials:

-

This compound sample (solid)

-

FTIR-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry [6][7]

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI-MS system.

-

Filter the solution if any particulate matter is present.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters should be optimized for the analyte.

-

Set the mass analyzer to scan over the expected m/z range.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

Data Analysis:

-

Determine the m/z value of the molecular ion and compare it to the calculated exact mass of this compound.

-

Analyze the fragmentation pattern (if any) to obtain further structural information.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway for integrating spectroscopic data for characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. D-Glutamic acid 1-benzyl ester, 95% | Fisher Scientific [fishersci.ca]

- 4. jascoinc.com [jascoinc.com]

- 5. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Stereospecificity of H-D-Glu-OBzl: A Linchpin in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Within the vast arsenal of chiral building blocks, H-D-Glu-OBzl, or D-glutamic acid γ-benzyl ester, holds a position of significant importance. Its unique three-dimensional arrangement is not merely a matter of molecular architecture but a critical determinant of a drug candidate's efficacy, stability, and safety. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, analytical validation, and its pivotal role in the creation of potent and specific therapeutic peptides.

The Critical Role of D-Amino Acids in Peptide Therapeutics

Historically, drug development has predominantly focused on L-amino acids, the enantiomers that constitute the vast majority of proteins in living organisms. However, the strategic incorporation of D-amino acids, such as D-glutamic acid, into peptide-based drugs offers several distinct advantages. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life.[1][2] Furthermore, the specific stereochemistry of a D-amino acid can enforce a particular peptide conformation that is optimal for binding to a biological target, such as a receptor or enzyme, thereby increasing potency and selectivity.[3]

This compound serves as a key intermediate in the synthesis of these modified peptides. The benzyl ester (OBzl) provides a robust protecting group for the γ-carboxyl group of D-glutamic acid, preventing unwanted side reactions during peptide synthesis.[4] This protection is crucial for directing the formation of the peptide bond at the α-amino group and ensuring the integrity of the final peptide sequence.

Stereospecific Synthesis of this compound

The synthesis of this compound with high enantiomeric purity is paramount. The most common method for its preparation is the Fischer-Speier esterification of D-glutamic acid with benzyl alcohol, catalyzed by an acid such as p-toluenesulfonic acid (TsOH). A critical consideration in this process is the potential for racemization, where the desired D-enantiomer can be converted into a mixture of D- and L-isomers, compromising the stereochemical integrity of the final product.

Research has shown that the choice of solvent plays a crucial role in preventing racemization. While solvents like toluene can lead to significant racemization, the use of cyclohexane as a water-azeotroping solvent has been demonstrated to produce the corresponding dibenzyl ester with high enantiomeric purity.[5] The mono-benzyl ester, this compound, can be obtained through controlled esterification or by selective deprotection of the dibenzyl ester.

Experimental Protocol: Synthesis of D-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate

This protocol is adapted from a high-yield synthesis of the corresponding L-enantiomer and is expected to yield the D-enantiomer with comparable efficiency and stereochemical purity.

Materials:

-

D-Glutamic Acid

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

A mixture of D-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

-

The mixture is heated to reflux with vigorous stirring for 6 hours to azeotropically remove the water formed during the reaction.

-

The reaction mixture is then cooled to 50 °C, and ethyl acetate (240 mL) is added.

-

The resulting suspension is briefly warmed to reflux and then stirred for 1 hour at room temperature to facilitate precipitation.

-

The precipitate is collected by filtration, washed with ethyl acetate, and dried to yield D-glutamic acid dibenzyl ester p-toluenesulfonate as a white solid.[5]

Quantitative Analysis of Stereochemical Purity

The confirmation of the stereochemical purity of this compound is a critical quality control step. Two primary analytical techniques are employed for this purpose: measurement of optical rotation and chiral high-performance liquid chromatography (HPLC).

Optical Rotation:

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times. By comparing the peak areas of the two enantiomers in a chromatogram, the enantiomeric excess (ee) can be accurately determined. For glutamic acid dibenzyl esters, chiral HPLC methods have been developed that allow for the baseline separation of the enantiomers, enabling the confirmation of high enantiomeric purity.[5]

| Parameter | Method | Expected Outcome for Enantiomerically Pure this compound |

| Optical Rotation | Polarimetry | Negative value of specific rotation |

| Enantiomeric Excess | Chiral HPLC | >99% ee |

| Chemical Purity | HPLC, NMR Spectroscopy, Mass Spectrometry | Consistent with the expected chemical structure |

Importance in Drug Development: The Case of GnRH Antagonists

A prominent example of the importance of this compound's stereochemistry is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. GnRH is a decapeptide hormone that plays a central role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7][8] GnRH antagonists are a class of drugs that block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of sex hormone production.[9] These drugs are used in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.[9]

Many potent GnRH antagonists incorporate D-amino acids at specific positions in their peptide sequence. This is crucial for several reasons:

-

Enhanced Stability: The presence of D-amino acids makes the peptide more resistant to degradation by proteases.

-

Optimal Receptor Binding: The specific stereochemistry of the D-amino acid residues is often essential for the high-affinity binding of the antagonist to the GnRH receptor.

The synthesis of these complex peptides relies on the use of enantiomerically pure building blocks like this compound. Any contamination with the L-enantiomer would lead to the formation of diastereomeric impurities that could have lower activity, different pharmacological properties, or be difficult to separate from the desired drug substance.

Logical Workflow for the Development of a GnRH Antagonist

References

- 1. benchchem.com [benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GnRH Antagonists: The Promise of Treating Sex-Hormone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy | MDPI [mdpi.com]

Beyond the Peptide Bond: A Technical Guide to the Diverse Applications of H-D-Glu-OBzl

Introduction: H-D-Glu-OBzl, or D-glutamic acid α-benzyl ester, is a well-established chiral building block, traditionally recognized for its pivotal role in peptide synthesis. The strategic placement of the benzyl ester protecting group allows for controlled peptide chain elongation. However, the utility of this versatile molecule extends far beyond the realm of peptide chemistry. Its inherent chirality and functional group arrangement make it a valuable precursor for a range of non-peptidic structures with significant applications in medicinal chemistry and materials science. This technical guide explores the potential of this compound in the synthesis of complex small molecules, including anticancer agents and pyroglutamic acid derivatives, providing detailed experimental insights and quantitative data for researchers, scientists, and drug development professionals.

Chiral Precursor in the Synthesis of Pemetrexed

One of the most significant non-peptide applications of a glutamate benzyl ester derivative is in the synthesis of Pemetrexed, a multi-targeted antifolate drug used in the treatment of various cancers. While many reported syntheses utilize the diethyl ester, the fundamental coupling reaction can be adapted for the dibenzyl ester, leveraging its distinct protecting group strategy. The core of the synthesis involves the formation of a peptide-like bond between a pteroic acid analogue and the glutamic acid moiety.

Experimental Protocol: Synthesis of Pemetrexed Diethyl Ester (A Key Intermediate)

This protocol, adapted from publicly available patent literature, outlines the general steps for the coupling of the pteroic acid core with a glutamate diester.

Materials:

-

4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium hydroxide solution

-

Ethanol

-

Water

Procedure:

-

Activation of the Benzoic Acid: The pteroic acid derivative is dissolved in a mixture of DMF and DCM. N-methylmorpholine is added, and the solution is cooled to approximately 5°C.[2]

-

Coupling Agent Addition: A solution of CDMT in DMF and DCM is added dropwise to the cooled mixture, maintaining the temperature at 5°C. The reaction is stirred for one hour at this temperature.[2]

-

Addition of the Glutamate Derivative: A solution of L-glutamic acid diethyl ester hydrochloride in DMF is then added to the reaction mixture, followed by an additional portion of N-methylmorpholine.[2]

-

Reaction Progression: The reaction is allowed to proceed, and upon completion, the intermediate, Pemetrexed diethyl ester, is isolated.

-

Saponification: The diethyl ester is then hydrolyzed using a sodium hydroxide solution in ethanol to yield Pemetrexed diacid.[2]

-

Purification: The final product is purified through a series of washing and recrystallization steps to achieve high purity.[3]

Quantitative Data for Pemetrexed Synthesis

The following table summarizes representative yields and purity data for the synthesis of Pemetrexed and its key intermediate. It is important to note that these values can vary depending on the specific reaction conditions and scale.

| Step/Product | Yield (%) | Purity (HPLC) | Reference |

| Pemetrexed Diethyl Ester p-toluenesulfonate salt | 85% | 99.5% | [4](--INVALID-LINK--) |

| Pemetrexed Diacid | 95% | 99.9% | [4](--INVALID-LINK--) |

| Pemetrexed Disodium (Final Product) | 89.66% | 99.89% | [1] |

Pemetrexed Mechanism of Action

Pemetrexed functions as a multi-target antifolate, primarily inhibiting three key enzymes involved in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] By blocking these enzymes, Pemetrexed disrupts the synthesis of DNA and RNA precursors, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]

Workflow for the Synthesis of Pemetrexed Diethyl Ester

Caption: Workflow for the Synthesis of Pemetrexed Diethyl Ester.

Pemetrexed Signaling Pathway

Caption: Pemetrexed Signaling Pathway.

Synthesis of Pyroglutamic Acid Derivatives

Pyroglutamic acid and its derivatives are important chiral building blocks and are found in various biologically active molecules. The intramolecular cyclization of glutamic acid derivatives, including this compound, provides a direct route to these valuable compounds. This reaction is typically catalyzed by acid or base and can be a significant side reaction in peptide synthesis if not properly controlled.[6] However, this reactivity can be harnessed for the deliberate synthesis of pyroglutamates.

Experimental Protocol: General Procedure for Cyclization to Pyroglutamic Acid Derivative

This protocol outlines a general method for the cyclization of a protected glutamic acid to a pyroglutamic acid derivative.

Materials:

-

N-protected this compound (e.g., Z-D-Glu-OBzl)

-

Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Dicyclohexylamine (DCHA) for salt formation (optional)

Procedure:

-

Anhydride Formation: The N-protected glutamic acid derivative is dissolved in a suitable solvent like THF. A coupling agent such as DCC is added to form the corresponding glutamic anhydride.[7]

-

Cyclization: The anhydride can then be treated with a base like DCHA to catalyze the intramolecular cyclization to the pyroglutamic acid derivative.[7]

-

Isolation: The resulting pyroglutamic acid derivative is isolated and purified, often through crystallization.

Quantitative Data for Pyroglutamic Acid Formation

The efficiency of pyroglutamate formation can be influenced by various factors, including the protecting groups, reaction conditions, and the specific peptide sequence in which the glutamic acid residue is located.

| Starting Material | Reaction Condition | Product | Yield (%) | Reference |

| Z-Glu-OH | DCC in THF, then DCHA in Et2O | Z-pGlu-OH·DCHA | quant. | [7] |

| Boc-Gly-Glu-Val-NH2 | Carbonyldiimidazole (CDI) in DMF | Boc-Gly-pGlu-Val-NH2 | 79% | [7] |

| L-Glutamic Acid | Heating at 130-135°C | DL-Pyroglutamic acid | 65% | [8] |

Logical Flow for Pyroglutamic Acid Synthesis

Caption: Logical Flow for Pyroglutamic Acid Synthesis.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

The stereogenic center of this compound can be utilized to direct the stereochemical outcome of reactions on an attached prochiral substrate. In this approach, the glutamic acid derivative acts as a chiral auxiliary, which is temporarily incorporated into the molecule to induce diastereoselectivity. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

Conceptual Workflow: Asymmetric Aldol Reaction

A common application of chiral auxiliaries is in asymmetric aldol reactions. The following workflow illustrates this concept.

-

Attachment of Auxiliary: The chiral auxiliary, derived from this compound, is attached to a prochiral ketone or ester.

-

Enolate Formation: A specific enolate (E or Z) is formed using a suitable base and reaction conditions. The stereochemistry of the auxiliary directs the facial selectivity of this step.

-

Aldol Addition: The enolate reacts with an aldehyde, with the chiral auxiliary sterically blocking one face of the enolate, leading to a diastereoselective aldol addition.

-

Cleavage of Auxiliary: The chiral auxiliary is removed from the aldol product to yield the enantiomerically enriched β-hydroxy ketone or ester.

Quantitative Data for Asymmetric Synthesis

The success of an asymmetric synthesis is measured by the diastereomeric excess (d.e.) of the product formed with the auxiliary attached, and the enantiomeric excess (e.e.) of the final product after cleavage of the auxiliary.

| Reaction Type | Chiral Auxiliary Derived From | Substrate | Product d.e. (%) | Product e.e. (%) | Reference (Conceptual) |

| Asymmetric Aldol | (4R,5S)-imidazolidin-2-one | Propanoyl imide | >99 | >99 | [9] |

| Asymmetric Alkylation | Camphor-derived auxiliary | Acrylate | >98 | Not reported | [10] |

Note: The data in this table is illustrative of the high levels of stereocontrol achievable with chiral auxiliaries and is not specific to a derivative of this compound, for which detailed protocols are less common in the literature.

Asymmetric Aldol Reaction Workflow

Caption: Asymmetric Aldol Reaction Workflow.

Other Potential Applications

The unique structure of this compound suggests its potential in other areas of drug discovery and development, although detailed experimental protocols and extensive quantitative data are less readily available in the public domain for these applications.

-

Synthesis of Enzyme Inhibitors: The glutamic acid scaffold is present in the active sites of many enzymes. This compound can serve as a starting material for the synthesis of inhibitors for enzymes such as glutamate carboxypeptidase II (GCPII), which is a target for various neurological disorders.[11][12] The synthesis of pyrrolidine-based inhibitors for enzymes like autotaxin and neuraminidase, starting from pyroglutamic acid (derivable from glutamic acid), has also been reported, with some compounds showing IC50 values in the nanomolar range.[13][14]

-

Modulation of Drug Bioavailability: The physicochemical properties of a drug, such as its solubility and permeability, are critical for its oral bioavailability. The esterification of a drug molecule with a compound like D-glutamic acid benzyl ester can create a more lipophilic prodrug that may more readily cross biological membranes.[15] Once absorbed, endogenous esterases can cleave the ester bond to release the active drug. This strategy can be particularly useful for improving the bioavailability of poorly soluble drugs.

This compound is a valuable and versatile chiral building block with applications that extend significantly beyond its traditional role in peptide synthesis. Its utility as a precursor in the synthesis of the anticancer drug Pemetrexed and in the formation of pyroglutamic acid derivatives is well-documented. Furthermore, its potential as a chiral auxiliary in asymmetric synthesis and as a starting material for the development of novel enzyme inhibitors and for enhancing drug bioavailability highlights its importance in modern medicinal chemistry. Further research into these less-explored applications is warranted and could lead to the development of new therapeutic agents and advanced materials.

References

- 1. Pharmacology and mechanism of action of pemetrexed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KR101308767B1 - Preparation method of Pemetrexed diethyl ester with high purity and the preparation method of pemetrexed disodium salt comprising the thereof - Google Patents [patents.google.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Improved And Efficient Process For The Preparation Of Pemetrexed [quickcompany.in]

- 9. Asymmetric Aldol Reaction Induced by Chiral Auxiliary - Dialnet [dialnet.unirioja.es]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating H-D-Glu(OBzl)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] The incorporation of specific amino acid enantiomers with side-chain protection, such as D-glutamic acid γ-benzyl ester (D-Glu(OBzl)), is critical for creating peptides with unique structural and functional properties, including enhanced stability and receptor affinity. The benzyl ester (OBzl) is a classic side-chain protecting group for glutamic acid, typically employed within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[2][3] This strategy utilizes the acid-labile Boc group for temporary Nα-protection and more robust benzyl-based groups for side-chain protection, which are removed during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4][5]